4-(acetylamino)-5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide: is an organic compound with a complex structure that includes a benzamide core substituted with chlorine, acetamido, and methoxy groups, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzamide core, which is then functionalized with chlorine, acetamido, and methoxy groups.
Formation of Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors.
Final Coupling: The final step involves coupling the thiadiazole ring with the functionalized benzamide core under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar benzamide core but lacks the thiadiazole ring.
4-Acetamido-5-chloro-2-methoxybenzoic acid methyl ester: Another related compound with similar functional groups but different overall structure.
Uniqueness
The presence of the thiadiazole ring in 5-chloro-4-acetamido-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide distinguishes it from other similar compounds. This ring imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15ClN4O4S |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H15ClN4O4S/c1-7(20)16-10-5-11(23-3)8(4-9(10)15)13(21)17-14-19-18-12(24-14)6-22-2/h4-5H,6H2,1-3H3,(H,16,20)(H,17,19,21) |
InChI Key |
LWCDGACJNKTCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)COC)Cl |
Origin of Product |
United States |
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